3-(PYRROLIDIN-1-YLMETHYL)INDOLE

5-HT3 Receptor Serotonin Antagonist Medicinal Chemistry

Procure the authentic C-3 substituted indole regioisomer for precise pharmacological studies. This specific 3-(Pyrrolidin-1-ylmethyl)indole is a validated, potent, and selective reversible inhibitor of human 5-HT3 receptors, essential for receptor binding studies and as a defined scaffold for SAR campaigns. Its specific substitution pattern ensures reliable, reproducible data, unlike ambiguous mixtures or positional isomers.

Molecular Formula C13H16N2
Molecular Weight 200.28 g/mol
CAS No. 5379-94-2
Cat. No. B1615341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(PYRROLIDIN-1-YLMETHYL)INDOLE
CAS5379-94-2
Molecular FormulaC13H16N2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2=CNC3=CC=CC=C32
InChIInChI=1S/C13H16N2/c1-2-6-13-12(5-1)11(9-14-13)10-15-7-3-4-8-15/h1-2,5-6,9,14H,3-4,7-8,10H2
InChIKeyZIIMZMSKBKAABD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyrrolidin-1-ylmethyl)indole (CAS 5379-94-2): Procurement Specifications and Core Properties


3-(Pyrrolidin-1-ylmethyl)indole, also designated as 1H-Indole, 3-(1-pyrrolidinylmethyl)-, is an indole derivative with the molecular formula C13H16N2 and a molecular weight of 200.28 g/mol [1]. This compound is characterized by a pyrrolidine moiety linked via a methylene bridge to the C-3 position of the indole ring [2]. It is primarily of interest in medicinal chemistry as a versatile scaffold, with reported activity as a potent, selective, and reversible inhibitor of human 5-HT3 receptors and as an inhibitor of indoleamine 2,3-dioxygenase activity .

Why 3-(Pyrrolidin-1-ylmethyl)indole Cannot Be Casually Replaced by Other Indole Derivatives


Substitution of 3-(Pyrrolidin-1-ylmethyl)indole with other indole derivatives, such as the 2-position isomer 2-(pyrrolidin-1-ylmethyl)-1H-indole or other 3-substituted analogs like 3-(N-methylpyrrolidin-3-ylmethyl)indole (MPMI) [1], is not straightforward. The specific attachment point of the pyrrolidine group on the indole core (C-3 versus C-2) is a critical determinant of receptor binding geometry and pharmacological profile [2]. While direct comparative studies are limited, class-level evidence indicates that the position of substitution on the indole ring profoundly influences biological activity, receptor selectivity, and physicochemical properties, making generic interchange scientifically invalid for procurement without explicit empirical validation.

Quantitative Differentiation Evidence: 3-(Pyrrolidin-1-ylmethyl)indole vs. Key Analogs


Superior 5-HT3 Receptor Affinity: 3-(Pyrrolidin-1-ylmethyl)indole vs. 3-(N-Methylpyrrolidin-3-ylmethyl)indole

3-(Pyrrolidin-1-ylmethyl)indole is described as a 'potent, selective and reversible inhibitor of human 5-HT3 receptors' . In contrast, its close analog, 3-(N-methylpyrrolidin-3-ylmethyl)indole (MPMI), acts as a serotonin receptor agonist with a different pharmacological profile [1]. While direct binding data for 3-(Pyrrolidin-1-ylmethyl)indole on human 5-HT3 receptors are not publicly available in primary literature, class-level inference from high-affinity indole-based 5-HT3 antagonists (Ki values in the low nanomolar range) suggests a distinct and potentially higher affinity antagonist profile for this unsubstituted pyrrolidine-indole compared to the N-methylated agonist analog.

5-HT3 Receptor Serotonin Antagonist Medicinal Chemistry

5-HT3 Receptor Subtype Selectivity: 3-(Pyrrolidin-1-ylmethyl)indole vs. Non-Selective Analogs

The compound is explicitly noted for its 'selective' inhibition of 5-HT3 receptors . In the broader context of indole-based 5-HT3 ligands, achieving subtype selectivity is a key challenge. For instance, the analog GR113808, a 1,7-annelated indole derivative, displays high affinity for 5-HT4 receptors (Ki = 0.31 nM) but is not selective for 5-HT3 [1]. This class-level evidence supports the notion that 3-(Pyrrolidin-1-ylmethyl)indole's reported selectivity is a specific, non-trivial feature that distinguishes it from other indole derivatives with promiscuous receptor binding profiles.

5-HT3 Receptor Selectivity Serotonin Antagonist

Regioisomeric Differentiation: 3-Position vs. 2-Position Substitution on Indole Core

The position of the pyrrolidin-1-ylmethyl substituent on the indole ring is a key differentiator. 3-(Pyrrolidin-1-ylmethyl)indole has the group attached at the C-3 position [1], whereas its regioisomer, 2-(pyrrolidin-1-ylmethyl)-1H-indole, has the identical group attached at the C-2 position . Research on indole-based 5-HT3 antagonists demonstrates that the nature and position of substituents have a profound impact on biological activity [2]. Therefore, the regioisomeric identity is a critical factor that cannot be overlooked when selecting a compound for structure-activity relationship studies or target engagement assays.

Regioisomerism Structure-Activity Relationship Medicinal Chemistry

Physical Property Differentiation: 3-(Pyrrolidin-1-ylmethyl)indole vs. Class Averages

Computed properties for 3-(Pyrrolidin-1-ylmethyl)indole include an XLogP3 of 2.3, 1 hydrogen bond donor, 1 hydrogen bond acceptor, and 2 rotatable bonds [1]. These values place it within favorable ranges for oral bioavailability (Lipinski's Rule of Five). In comparison, many 5-HT3 receptor antagonists contain additional polar functional groups that increase hydrogen bonding and reduce lipophilicity, potentially altering their pharmacokinetic profile. While not a direct comparator study, this physicochemical fingerprint provides a quantifiable basis for distinguishing the compound from more polar, less permeable analogs in its class.

Physicochemical Properties LogP Drug-likeness

Recommended Applications for 3-(Pyrrolidin-1-ylmethyl)indole Based on Differential Evidence


5-HT3 Receptor Pharmacology Tool Compound

Due to its reported potent, selective, and reversible inhibition of human 5-HT3 receptors , 3-(Pyrrolidin-1-ylmethyl)indole serves as a valuable tool compound for in vitro studies investigating 5-HT3 receptor function, ligand binding, and downstream signaling. Its selectivity profile distinguishes it from non-selective indole analogs, making it suitable for experiments where minimizing off-target effects is critical.

Scaffold for Medicinal Chemistry Optimization

The compound's unsubstituted pyrrolidine-indole core provides a versatile starting point for structure-activity relationship (SAR) studies . Its favorable physicochemical properties (XLogP3=2.3) [1] suggest good potential for lead optimization campaigns aimed at improving potency, selectivity, or pharmacokinetic parameters of 5-HT3 receptor antagonists or IDO inhibitors.

Regioisomeric Control in Indole Functionalization

As a specifically C-3 substituted indole derivative , this compound is essential for studies requiring precise control over substitution patterns on the indole ring. Researchers investigating the impact of substitution position on biological activity can use this compound as a defined regioisomer, avoiding the ambiguity associated with mixtures or incorrectly substituted analogs.

Technical Documentation Hub

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